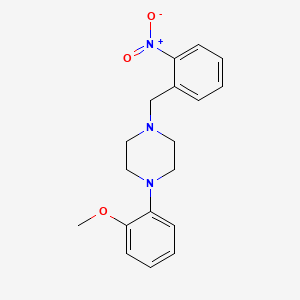
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, also known as BCOX, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BCOX is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wirkmechanismus
The precise mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within cells. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can reduce tumor growth in animal models and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole-based anticancer therapies, which could potentially improve the treatment of certain types of cancer. Another area of interest is the development of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole-based antibiotics, which could help to address the growing problem of antibiotic resistance. Further research is also needed to fully understand the mechanism of action of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole and its potential side effects.
Synthesemethoden
The synthesis of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 2-bromoaniline and 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. These properties make 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole a promising candidate for use in scientific research. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has been investigated for its potential use as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. 2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole has also been shown to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKKVSWWFVLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5786095 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)


![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)